molecular formula C15H20O B8615702 p-(1-Cyclooctenyl)-anisol

p-(1-Cyclooctenyl)-anisol

Cat. No.: B8615702
M. Wt: 216.32 g/mol
InChI Key: ARPAWHNHIRNOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(1-Cyclooctenyl)-anisol is a derivative of anisole (methoxybenzene), where a cyclooctenyl group (an eight-membered cyclic alkene) is attached to the para position of the methoxy-substituted benzene ring. The cyclooctenyl substituent introduces steric bulk and conformational flexibility, which may influence solubility, reactivity, and biological activity compared to smaller or more rigid substituents .

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclooctene

InChI

InChI=1S/C15H20O/c1-16-15-11-9-14(10-12-15)13-7-5-3-2-4-6-8-13/h7,9-12H,2-6,8H2,1H3

InChI Key

ARPAWHNHIRNOOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares p-(1-Cyclooctenyl)-anisol with key analogs based on substituent type, molecular weight, and physicochemical properties inferred from the evidence:

Compound Name Formula Molecular Weight (g/mol) Substituent Type Water Solubility* Vapor Pressure* Key Structural Features
Anisole (Methoxybenzene) C₇H₈O 108.14 Methoxy group Insoluble 10 mmHg at 42.2°C Planar aromatic ring, small substituent
p-(1-Cyclohexenyl)-anisol C₁₃H₁₆O 188.27 Cyclohexenyl (6-membered cyclic alkene) Likely low Not reported Moderately bulky, unsaturated ring
This compound C₁₅H₁₈O† ~214.30† Cyclooctenyl (8-membered cyclic alkene) Estimated low Estimated lower than anisole High steric bulk, flexible ring
p-Styryl-anisole C₁₅H₁₄O 210.28 Styryl (vinylbenzene) Likely very low Not reported Extended conjugation, planar structure
p-(1-Methyl-2,2-diphenylvinyl)-anisole C₂₂H₂₀O 300.40 Diphenylvinyl Very low Not reported Highly bulky, aromatic substituents

*Water solubility and vapor pressure are inferred from substituent hydrophobicity and parent compound (anisole) data.
†Estimated based on cyclooctenyl (C₈H₁₁) + anisole (C₇H₈O - H).

Key Observations:
  • Steric Effects : Larger substituents (e.g., cyclooctenyl, diphenylvinyl) reduce solubility due to increased hydrophobicity and steric hindrance .
  • Electron-Donating Effects : All analogs retain the methoxy group’s electron-donating nature, but bulky substituents may hinder resonance stabilization .

Metabolic and Reactivity Profiles

  • Anisole (Baseline) : Metabolized via oxidation (e.g., hydroxylation at the para position) followed by glucuronidation or sulfation .
  • p-Cyclohexenyl-anisole : The unsaturated cyclohexenyl group may undergo epoxidation or dihydroxylation, similar to terpene-derived compounds .
  • p-Styryl-anisole : The conjugated styryl group could participate in photochemical reactions or serve as a Michael acceptor in biological systems .
  • p-Cyclooctenyl-anisole (Hypothesized) : The larger ring size may slow metabolic oxidation due to steric shielding of the aromatic ring, leading to prolonged half-life compared to smaller analogs .

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